molecular formula C19H17N5O3S B251289 3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Cat. No.: B251289
M. Wt: 395.4 g/mol
InChI Key: UDZBWOUELRGYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, scavenge free radicals, and inhibit cancer cell growth. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its unique properties and potential applications. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it could be studied for its potential use in combination with other drugs for cancer treatment.
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications. Further research is needed to fully understand its mechanism of action and potential side effects, but it holds promise for the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves several steps. The first step is the synthesis of 3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, which is then reacted with 3,4-dimethoxybenzoyl chloride to obtain the final product.

Scientific Research Applications

3,4-dimethoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C19H17N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-5-4-6-14(9-13)20-17(25)12-7-8-15(26-2)16(10-12)27-3/h4-10H,1-3H3,(H,20,25)

InChI Key

UDZBWOUELRGYOV-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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